3,4-Dimethoxybutanal
Description
Contextualization within Modern Organic Synthesis and Retrosynthetic Analysis
Modern organic synthesis relies heavily on the strategic planning of chemical reactions to construct complex molecules from simpler, readily available precursors. The intellectual framework for this process is known as retrosynthetic analysis. numberanalytics.comtgc.ac.inicj-e.org This technique involves the deconstruction of a target molecule into a series of progressively simpler structures by conceptually breaking key chemical bonds, a process known as disconnection. numberanalytics.comtgc.ac.in Each disconnection corresponds to a known and reliable chemical reaction that can be performed in the forward, or synthetic, direction. tgc.ac.in
Within this framework, 3,4-dimethoxybutanal emerges as a valuable "synthon," a hypothetical fragment that represents a practical, real-world chemical equivalent. numberanalytics.com When chemists design the synthesis of a complex natural product, the retrosynthetic pathway may lead to an intermediate where a four-carbon chain with specific stereochemistry at two adjacent carbons and a reactive handle for carbon-carbon bond formation is required. This compound serves as an ideal precursor in such scenarios. Its aldehyde group provides a reactive site for nucleophilic additions and condensation reactions, while the dimethoxy groups at the 3- and 4-positions serve to control the stereochemical outcome of reactions at or near these centers. The process of converting one functional group into another to facilitate a key disconnection is known as Functional Group Interconversion (FGI), a principle that underscores the utility of a molecule like this compound, where the aldehyde can be seen as an FGI of other functionalities. tgc.ac.in
Historical Trajectories of Research Involving the this compound Scaffold
Research involving the this compound scaffold is intrinsically linked to its application in the total synthesis of complex molecules. A significant milestone in its use was reported in 1984 by Kocienski and Willson in their synthetic approach to (+)-benzoylpedamide, a fragment of the potent insect toxin pederin. rsc.org In this research, they utilized chiral (+)-3,4-dimethoxybutanal as a key building block. rsc.org
The synthesis demonstrated the strategic value of the compound, which was prepared in its chiral form from the inexpensive and readily available (S)-(-)-malic acid. rsc.org The aldehyde was employed in a Mukaiyama directed aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction. rsc.org The stereochemistry of this reaction was shown to be dependent on the Lewis acid used and the specific reaction conditions, highlighting how the existing stereocenters in the this compound backbone could influence the creation of new ones. rsc.org This work established this compound as a reliable and stereocontrolled four-carbon building block for natural product synthesis, providing a pathway to multigram quantities of complex intermediates. rsc.org
The table below summarizes the key reaction involving this compound in the synthesis of a benzoylpedamide precursor as reported by Kocienski and Willson.
| Reactants | Key Reagents/Conditions | Product | Significance |
| Enol silane (B1218182) (4) and (+)-3,4-dimethoxybutanal (5) | TiCl₄ (Lewis Acid), CH₂Cl₂ at -78 °C | Aldol adducts (6) and (7) | Stereoselective C-C bond formation |
Data sourced from Kocienski and Willson, 1984. rsc.org
Strategic Importance of the Butanal Moiety in Advanced Organic Chemistry
The butanal moiety, a four-carbon aldehyde, is a versatile and fundamental building block in organic synthesis. chemcess.comontosight.ai Its strategic importance stems from the high reactivity of the aldehyde functional group and the utility of the four-carbon chain. chemcess.com The carbonyl carbon of an aldehyde is electrophilic and readily undergoes nucleophilic addition reactions, making it a cornerstone for constructing larger carbon skeletons. fiveable.me
Furthermore, the protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate intermediate. chemcess.comfiveable.me This enolate is a powerful nucleophile, enabling crucial bond-forming reactions such as the aldol condensation. chemcess.comfiveable.me The butanal structure specifically provides a convenient route to C8 products through self-condensation or to other adducts when reacted with different carbonyl compounds. chemcess.com This reactivity makes butanal and its derivatives, like this compound, critical starting materials for a wide array of products and complex molecular targets. chemcess.comsolubilityofthings.com
Significance of the Acetal (B89532) Functional Group for Protection and Reactivity Control
The acetal functional group plays a crucial role in modern organic synthesis, primarily as a protecting group for aldehydes and ketones. masterorganicchemistry.comjove.comtotal-synthesis.com A protecting group temporarily masks a reactive functional group to prevent it from participating in unwanted side reactions while chemical transformations are carried out elsewhere in the molecule. pearson.com Acetals are particularly effective because they are stable and unreactive in neutral to strongly basic environments and are resistant to nucleophiles, organometallic reagents, and hydrides. total-synthesis.comlibretexts.org
Acetals are formed by reacting a carbonyl compound with an alcohol in the presence of an acid catalyst. pearson.com This reaction is reversible, and the original carbonyl group can be easily regenerated by treatment with aqueous acid, a process called deprotection. masterorganicchemistry.compearson.com The stability of acetals under non-acidic conditions allows chemists to perform a wide range of reactions on other parts of a molecule. For example, a ketone can be protected as an acetal while a nearby ester is reduced with LiAlH₄, or while a Grignard reagent is used to react with another functional group. libretexts.orgchemistrysteps.com
In the specific case of this compound, the two methoxy (B1213986) groups at the C3 and C4 positions are not protecting the butanal's aldehyde. Instead, they function as protected forms of a 1,2-diol. In syntheses starting from precursors like malic acid, these hydroxyl groups are converted to methyl ethers early in the sequence. rsc.org This strategy serves two purposes: it protects the hydroxyls from undesired reactions during subsequent steps (such as the reduction of a carboxylic acid to form the butanal aldehyde), and the stereochemistry and steric bulk of the methoxy groups help to direct the stereochemical outcome of new chiral centers formed nearby, as exemplified in the Mukaiyama aldol reaction. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
94536-95-5 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
QTOGOWCQVDATLL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethoxybutanal
Classical and Established Synthetic Routes to 3,4-Dimethoxybutanal
Traditional methods for synthesizing dialkoxybutanal structures often rely on a multi-step sequence involving the generation of a dialdehyde (B1249045) precursor followed by selective protection.
Oxidative cleavage of cyclic alkenes is a robust method for generating linear difunctional compounds. Ozonolysis, in particular, provides a reliable route to dialdehydes from cyclic dienes. The ozonolysis of 1,5-cyclooctadiene (B75094), for instance, cleaves both double bonds to produce succinaldehyde (B1195056) (butane-1,4-dial). clockss.org This reaction is typically followed by a workup to yield the desired aldehyde. While this method reliably provides the succinaldehyde backbone in high purity, it is noted to be a more laborious process compared to some alternatives. The resulting succinaldehyde is a direct precursor to dialkoxybutanals through subsequent acetalization. google.com
Symmetrical dialkyl octa-2,6-dienedioates, which can be considered derivatives of the same carbon backbone, have also been synthesized on a multigram scale starting from 1,5-cyclooctadiene via ozonolysis followed by a Wittig reaction. clockss.org Similarly, the ozonolysis of 1,3-cyclooctadiene (B162279) has been employed in the synthesis of key intermediates for prostaglandins, yielding a bicyclic diol after reductive work-up. mdpi.com
| Starting Material | Key Reagents | Product | Reference(s) |
| 1,5-Cyclooctadiene | 1. O₃ (Ozonolysis) 2. Reductive Workup | Succinaldehyde | clockss.org |
| 1,3-Cyclooctadiene | 1. Protection 2. O₃ (Ozonolysis) 3. Reductive Workup | Bicyclic Diol Intermediate | mdpi.com |
Acetalization is a key strategy for protecting aldehyde functional groups and is central to the synthesis of various dimethoxybutanal isomers. The synthesis of 4,4-dimethoxybutanal, a structural isomer of the target compound, is well-documented and illustrates the general principles. One established route involves the hydroformylation of 3,3-dialkoxy-1-propene. google.com This precursor is synthesized from the reaction of acrolein with an alkanol like methanol (B129727). google.com The subsequent rhodium-catalyzed hydroformylation introduces a formyl group, yielding 4,4-dialkoxybutanal, which can be purified by distillation. google.com
This hydroformylation approach has been extended to produce substituted analogs. For example, the hydroformylation of 2-alkyl-3,3-dimethoxy-1-propene yields 3-alkyl-4,4-dimethoxybutanal, which can be hydrolyzed to the corresponding 2-alkyl-1,4-butanedial. google.comgoogle.com The reaction conditions, including pressure and catalyst composition, have been optimized to achieve high conversion rates and yields. google.com
| Precursor | Catalyst System | Product | Yield | Reference(s) |
| 2-Methyl-3,3-dimethoxy-1-propene | Hydridotristriphenylphosphine-rhodiumcarbonyl, Triphenylphosphite | 3-Methyl-4,4-dimethoxybutanal | 98% (in mixture) | google.com |
| 2-Ethyl-3,3-dimethoxy-1-propene | Hydridotristriphenylphosphine-rhodiumcarbonyl, Triphenylphosphite | 3-Ethyl-4,4-dimethoxybutanal | 81% conversion | google.comgoogle.com |
| 2-n-Propyl-3,3-dimethoxy-1-propene | Hydridotristriphenylphosphine-rhodiumcarbonyl, Triphenylphosphite | 3-n-Propyl-4,4-dimethoxybutanal | 85% conversion | google.com |
The aldehyde group in dimethoxybutanal derivatives can be selectively reduced to a primary alcohol. For the related compound 4,4-dimethoxybutanal, reduction to 4,4-dimethoxybutan-1-ol (B50898) is readily achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a solvent system like dichloromethane (B109758) (DCM) and methanol (MeOH) efficiently reduces the aldehyde under mild conditions. This method is analogous to the reduction of 4,4-dimethoxybutan-2-one to 4,4-dimethoxybutan-2-ol. Catalytic hydrogenation is another viable method for this transformation. These reductive methods are fundamental in converting aldehyde building blocks into the corresponding alcohols, which are also valuable synthetic intermediates. prepchem.com
Acetalization Strategies in the Preparation of this compound and its Precursors (e.g., from 4-Oxobutyraldehyde).
Enantioselective and Asymmetric Synthesis Approaches for Chiral this compound Analogs
Creating chiral molecules with specific stereochemistry requires more advanced synthetic strategies. Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. wikipedia.org This can be accomplished through various methods, including the use of chiral starting materials (chiral pool synthesis) or by employing chiral auxiliaries to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.orgbccollegeasansol.ac.in
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as inexpensive starting materials for the synthesis of complex chiral molecules. wikipedia.orgbccollegeasansol.ac.in In this context, an enantiopure form of this compound can serve as a valuable chiral building block, where its existing stereocenters are incorporated into a larger target molecule.
A notable application of this strategy is the synthesis of (+)-benzoylpedamide, a fragment of the potent insect toxin pederin. rsc.org In this synthesis, (+)-3,4-dimethoxybutanal serves as a key building block containing a significant portion of the carbon skeleton and the required stereochemistry. rsc.org It is utilized in a Mukaiyama directed aldol (B89426) condensation reaction with an enol silane (B1218182). The stereochemical outcome of this condensation is dependent on the Lewis acid and reaction conditions used, demonstrating how the chirality of the butanal fragment influences the formation of new stereocenters in the product. rsc.org
A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.orgyork.ac.ukuvic.ca After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. york.ac.ukuvic.ca This approach is a cornerstone of modern asymmetric synthesis.
While a direct synthesis of this compound using a chiral auxiliary is not prominently documented, the principles are widely applied to create related structures. For instance, chiral oxazolidinones are frequently used as auxiliaries in stereoselective aldol reactions, which establish two contiguous stereocenters simultaneously. wikipedia.orgnih.gov The synthesis of (+)-benzoylpedamide, which uses (+)-3,4-dimethoxybutanal as a building block, involves a reaction sequence where the stereochemistry at C(11) of the target was a challenge. rsc.org The reported synthesis introduces the required functionality with high stereoselectivity via a Lewis acid-catalyzed conjugate addition of trimethylsilyl (B98337) cyanide (Me₃SiCN) to a vinylogous lactone, a step that precedes the final stages of the synthesis. rsc.org This highlights how stereocontrol can be exerted at different stages of a complex synthesis, with the initial chirality of a building block like this compound being complemented by other stereoselective transformations.
Enantioselective Catalysis for the Asymmetric Synthesis of this compound Precursors
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. For this compound, achieving chirality is typically accomplished by creating a chiral precursor molecule through asymmetric catalysis, which is then converted to the final aldehyde. Key strategies include the asymmetric hydroformylation of prochiral alkenes and the synthesis of chiral C4 building blocks that already contain the necessary stereocenters.
Asymmetric hydroformylation is a powerful, atom-economical reaction that installs both a formyl group and a hydrogen atom across a double bond, potentially creating a new stereocenter. wikipedia.org This process is catalyzed by transition metal complexes, most commonly rhodium, modified with chiral ligands. mt.com For the synthesis of a chiral precursor to this compound, a substrate such as 1,2-dimethoxyethene could theoretically be used. The success of such a reaction hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome. mt.com Ligands like chiral diphosphines and diphosphites are instrumental in these systems, influencing both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. researchgate.net For instance, the Rh-(S,S)-YanPhos catalyst has been studied in the asymmetric hydroformylation of α-methylstyrene, where noncovalent interactions between the chiral ligand and the substrate were found to be crucial for directing the stereochemistry, achieving high enantiomeric excess (ee). nih.gov While a specific application to a direct precursor of this compound is not extensively documented, the principles established with model substrates like styrene (B11656) provide a clear blueprint for such a synthesis. researchgate.netnih.gov
Another robust strategy involves the creation of chiral C4 synthons. A notable precursor is (S)-3,4-dihydroxybutanal, a close structural analog. One documented pathway to this compound starts from (S)-3-alkyl or arylsulfonyloxy-butyrolactone. This route involves the reduction of the lactone with reagents like sodium borohydride to yield an intermediate diol, followed by further transformations.
A more direct catalytic approach to a related chiral precursor, (S)-3,4-epoxy-1-butanol, utilizes the well-established Jacobsen-Katsuki epoxidation. This reaction employs a chiral manganese-salen complex to achieve the enantioselective epoxidation of an allylic alcohol, often with an enantiomeric excess exceeding 90%. This epoxy alcohol is a versatile intermediate that can be readily converted to the target structure.
Furthermore, biocatalysis offers a highly selective route. The enzyme MdlC, a dehydratase, can convert 3-deoxy-D-glycero-pentulosonic acid into 3,4-dihydroxy-D-butanal. Subsequent enzymatic reduction can then furnish the corresponding chiral diol, 1,2,4-butanetriol. rsc.org Nature itself provides a starting point, as chiral (±)-3,4-dimethoxybutanal has been synthesized from (S)-(-)-malic acid, a readily available chiral building block from the chiral pool. rsc.org
Table 1: Selected Asymmetric Catalytic Approaches to Chiral C4 Precursors This table summarizes representative catalytic methods applicable to the synthesis of chiral precursors for this compound, based on analogous transformations.
| Precursor Target | Substrate | Catalytic System | Key Features | Ref. |
|---|---|---|---|---|
| Chiral Aldehyde | Prochiral Alkene (e.g., Styrene) | Rhodium complex with chiral diphosphite ligands | High enantioselectivity (up to 96% ee reported for styrene) and regioselectivity. | researchgate.net |
| (S)-3,4-Epoxy-1-butanol | Allylic Alcohol | Jacobsen's chiral Mn-salen complex | Enantioselective epoxidation with >90% ee. | |
| 3,4-Dihydroxy-D-butanal | 3-Deoxy-D-glycero-pentulosonic acid | MdlC (dehydratase) | Biocatalytic conversion with high specificity. | rsc.org |
| Chiral Diol | Racemic Diol | Lipase from Candida antarctica B | Dynamic kinetic resolution with excellent enantioselectivity (E values >2000). |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and avoiding toxic solvents and waste products. The synthesis of this compound can be viewed through this lens, with significant opportunities for environmentally benign production.
A primary industrial route to this compound involves the hydroformylation of 3,3-dimethoxy-1-propene. google.com Hydroformylation is inherently an atom-economical reaction, as all atoms of the reactants (alkene, CO, H₂) are incorporated into the desired product, generating minimal waste. wikipedia.org
The choice of starting materials is also critical. The synthesis of chiral this compound from (S)-malic acid is an example of utilizing the "chiral pool," where a readily available, bio-based molecule serves as the starting point. rsc.org Similarly, furan (B31954) derivatives, produced from inedible biomass, can be converted into key C4 building blocks like succinic acid and 1,4-butanediol (B3395766), illustrating a pathway from renewable resources to valuable chemicals. psu.edu Enzymatic routes, such as the synthesis of 3,4-dihydroxybutanal, further exemplify the use of sustainable, bio-based methods. rsc.org
Catalytic Approaches for Environmentally Benign Production of this compound
Catalysis is at the heart of green chemistry, offering pathways that are more efficient and less wasteful than traditional stoichiometric methods. For the synthesis of this compound, green catalytic approaches can be applied at several stages, particularly in oxidation steps and in the choice of catalyst itself.
The conversion of an alcohol precursor, such as 3,4-dimethoxybutan-1-ol, to the target aldehyde is a key transformation. Traditional oxidation reactions often rely on stoichiometric amounts of toxic heavy metal reagents like chromium or manganese salts, which generate significant hazardous waste. kobe-u.ac.jp Green catalytic alternatives circumvent this issue. One such method is the use of a palladium-on-carbon (Pd/C) catalyst with ethylene (B1197577) as a hydrogen acceptor. In this system, the alcohol is oxidized to the aldehyde, while ethylene is reduced to ethane, a benign gaseous byproduct. The Pd/C catalyst is heterogeneous, easily recoverable, and reusable. kobe-u.ac.jp Another advanced method employs activated carbon in the presence of molecular oxygen as the ultimate oxidant. This system is effective for oxidizing various alcohols to carbonyl compounds without the need for any metal catalysts, producing only water as a byproduct. kobe-u.ac.jp
The oxidant-free dehydrogenation of alcohols is another green strategy. For example, copper-based catalysts have been shown to be effective for the vapor-phase dehydrogenation of 1,4-butanediol to γ-butyrolactone (GBL), generating valuable H₂ gas as the only byproduct. This principle could be applied to the dehydrogenation of 3,4-dimethoxybutan-1-ol to yield this compound.
In reactions that require an acid catalyst, traditional mineral acids can be replaced with solid, recyclable alternatives. Heteropolyacids, such as phosphotungstic acid (HPW), are non-toxic, thermally stable, and highly acidic catalysts that can be used in low loadings for various transformations involving aliphatic aldehydes, enhancing the green profile of the process. beilstein-journals.org
Table 2: Comparison of Catalytic Oxidation Methods for Benign Aldehyde Production This table highlights green catalytic alternatives to traditional stoichiometric oxidation for producing aldehydes from alcohols.
| Catalytic System | Substrate Type | Oxidant / H₂ Acceptor | Co-product | Key Green Advantages | Ref. |
|---|---|---|---|---|---|
| Pd/C - Ethylene | Allylic & Benzylic Alcohols | Ethylene | Ethane | Avoids toxic metals; recoverable catalyst; benign byproduct. | kobe-u.ac.jp |
| Activated Carbon | Allylic & Benzylic Alcohols | Molecular Oxygen (O₂) | Water | Metal-free; uses air as the oxidant; water is the only byproduct. | kobe-u.ac.jp |
| Cu/SiO₂ | Diols (e.g., 1,4-Butanediol) | None (Dehydrogenation) | Hydrogen (H₂) | Atom-efficient; produces valuable H₂; avoids external oxidants. |
Chemical Reactivity and Transformation Pathways of 3,4 Dimethoxybutanal
Reactivity of the Aldehyde Functional Group in 3,4-Dimethoxybutanal
The aldehyde group is the more reactive site of the molecule, readily undergoing nucleophilic additions, reductions, and oxidations.
Nucleophilic Addition Reactions of the Aldehyde Moiety
The carbonyl carbon of the aldehyde in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgchemistrysteps.com This makes it susceptible to attack by various nucleophiles. libretexts.orgchemistrysteps.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final addition product.
Aldehydes are generally more reactive towards nucleophiles than ketones due to both electronic and steric factors. chemistrysteps.com The presence of only one alkyl group in aldehydes makes the carbonyl carbon more electron-deficient and less sterically hindered compared to ketones, which have two alkyl substituents. chemistrysteps.com
Common nucleophilic addition reactions involving aldehydes include the formation of cyanohydrins with hydrogen cyanide, and the formation of hemiacetals and acetals with alcohols. organicmystery.com For instance, the reaction of an aldehyde with an alcohol in the presence of a dry acid catalyst like HCl leads to a hemiacetal, which can then react with a second alcohol molecule to form a stable acetal (B89532). organicmystery.com
Reductive Transformations of this compound to Butanol Derivatives
The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 4,4-dimethoxybutan-1-ol (B50898). A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reduction is typically carried out in a solvent system such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) under mild conditions. Catalytic hydrogenation is another method that can be employed for this reduction.
| Reactant | Reagent | Product | Conditions |
| This compound | Sodium Borohydride (NaBH₄) | 4,4-Dimethoxybutan-1-ol | Dichloromethane/Methanol |
| This compound | Catalytic Hydrogenation | 4,4-Dimethoxybutan-1-ol | Not specified |
This table outlines common reductive transformations of this compound.
Oxidative Pathways Leading to Carboxylic Acid Derivatives of this compound
The aldehyde group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3,4-dimethoxybutanoic acid. This is a key distinction from ketones, which are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. libretexts.org The presence of a hydrogen atom on the carbonyl carbon of the aldehyde is what allows for this oxidation. libretexts.org
The oxidation process often proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the aldehyde. This hydrate then undergoes oxidation. Common oxidizing agents for this conversion include:
Chromium-based reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) is a widely used and effective oxidizing agent for converting aldehydes to carboxylic acids, typically providing good yields at room temperature. libretexts.org
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of this transformation.
Tollens' reagent: This reagent, consisting of silver(I) ions in ammonia (B1221849) solution, provides a classic qualitative test for aldehydes. The aldehyde is oxidized to a carboxylate, and the silver ions are reduced to metallic silver, forming a "silver mirror" on the reaction vessel.
Fehling's solution: Containing Cu²⁺ ions, this deep blue solution is reduced to red Cu⁺ (as copper(I) oxide) in the presence of an aldehyde, which is oxidized.
To ensure the complete oxidation to the carboxylic acid and prevent the reaction from stopping at the aldehyde stage (if starting from a primary alcohol), the reaction is often carried out under reflux conditions.
| Reactant | Oxidizing Agent | Product |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | 3,4-Dimethoxybutanoic acid |
| This compound | Potassium Permanganate (KMnO₄) | 3,4-Dimethoxybutanoic acid |
| This compound | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3,4-Dimethoxybutanoate |
| This compound | Fehling's Solution (Cu²⁺) | 3,4-Dimethoxybutanoate |
This table summarizes various oxidative pathways for this compound.
Stability and Reactivity of the Acetal Functional Group in this compound
The acetal group in this compound is generally stable under neutral or basic conditions but is sensitive to acidic environments. organic-chemistry.org
Investigations into the Hydrolytic Stability of this compound in Diverse Solvent Systems
The hydrolytic stability of acetals like this compound is highly dependent on the pH of the solvent system. Acetals are susceptible to hydrolysis under acidic conditions, which catalyzes the cleavage of the C-O bonds of the acetal to regenerate the parent aldehyde and alcohol. Conversely, they exhibit significant stability in neutral and alkaline (basic) media. organic-chemistry.org
The process of hydrolysis can be accelerated by factors such as increased temperature and the presence of water. To assess hydrolytic stability, studies can be conducted across a range of pH values (e.g., pH 2 to 12) and temperatures. The rate of degradation can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov In acidic environments, the hydrolysis of this compound would yield 4-oxobutanal and two equivalents of methanol.
Transacetalization Reactions of this compound
Transacetalization is a reaction in which an existing acetal reacts with a different alcohol in the presence of an acid catalyst to form a new acetal. organic-chemistry.org This process is an equilibrium, and the outcome can be controlled by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. organic-chemistry.org For example, this compound could react with a diol such as ethylene (B1197577) glycol or propane-1,3-diol under acidic conditions to form a cyclic acetal. organic-chemistry.org
This reaction is useful for changing the protecting group on a carbonyl compound or for synthesizing different acetal derivatives. scielo.br The reaction can be catalyzed by various acids, including Brønsted acids like p-toluenesulfonic acid or Lewis acids. organic-chemistry.org
| Reactant | Reagent | Product | Catalyst |
| This compound | Ethylene Glycol | 2-(1,3-dioxolan-2-yl)acetaldehyde | Acid Catalyst |
| This compound | Propane-1,3-diol | 2-(1,3-dioxan-2-yl)acetaldehyde | Acid Catalyst |
This table illustrates potential transacetalization reactions of this compound.
Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Groups of this compound
The methoxy groups of this compound, like other ethers, can undergo nucleophilic substitution reactions, primarily through cleavage of the C-O bond. libretexts.org This reactivity is fundamental to modifying the butanal scaffold and introducing different functional groups. The cleavage of ethers is typically an acid-catalyzed process, as the ether oxygen needs to be protonated to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com
The specific mechanism of cleavage, either S(_N)1 or S(_N)2, is dependent on the structure of the alkyl groups attached to the ether oxygen. wikipedia.org For this compound, the carbons bearing the methoxy groups are primary and secondary.
S(_N)2 Mechanism: In the presence of a strong acid with a good nucleophilic counter-ion, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the reaction will likely proceed via an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile (Br or I) will attack the less sterically hindered carbon atom. libretexts.org In the case of the methoxy group at the C4 position (a primary carbon), the attack is more favorable than at the C3 position (a secondary carbon). The reaction involves protonation of the ether oxygen, followed by backside attack by the halide nucleophile, leading to the displacement of a methanol molecule and the formation of a halo-substituted butanal.
S(_N)1 Mechanism: An S(_N)1 pathway becomes relevant if a stable carbocation can be formed. wikipedia.org While the secondary carbocation at C3 is more stable than a primary one, it is generally not stable enough to strongly favor an S(_N)1 mechanism over S(_N)2 in the presence of good nucleophiles. However, under conditions with a strong acid and a poorly nucleophilic conjugate base, an S(_N)1-type reaction could be possible, potentially leading to rearrangements if a more stable carbocation can be formed. pressbooks.pub
The general form of a nucleophilic substitution reaction at one of the methoxy groups can be represented as:
R-OCH + Nu R-Nu + CHO
Where R represents the butanal backbone and Nu is the nucleophile. solubilityofthings.com These reactions are crucial for creating derivatives with varied chemical properties.
Named Reactions and Mechanistic Studies Involving this compound
Hydroformylation and Related Carbonylation Reactions Producing this compound Derivatives
Hydroformylation, also known as oxo synthesis, is a significant industrial process that adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. researchgate.net While this compound itself is an aldehyde, its unsaturated precursors can undergo hydroformylation to produce it or its derivatives. For instance, the hydroformylation of 3,4-dimethoxy-1-butene would be a direct route to synthesize this compound.
The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. researchgate.netgoogle.com Rhodium-based catalysts, often used with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and selective, even under milder conditions. google.comresearchgate.net The choice of catalyst and ligands can influence the regioselectivity of the reaction, determining whether the formyl group adds to the terminal or internal carbon of the double bond. researchgate.net
Related carbonylation reactions can be used to synthesize various derivatives from suitable precursors. For example, palladium-catalyzed alkoxycarbonylation can convert appropriate substrates into esters. nih.govmdpi.com These reactions involve the introduction of a carbonyl group and an alkoxy group. nih.gov The synthesis of indole (B1671886) derivatives, for instance, can be achieved through palladium-catalyzed reductive N-heteroannulation, a process involving carbon monoxide. beilstein-journals.org
| Reaction | Catalyst/Reagents | Precursor Example | Product |
| Hydroformylation | Rh/phosphine or phosphite complexes, CO, H | 3,4-dimethoxy-1-butene | This compound |
| Alkoxycarbonylation | Pd complexes, CO, Alcohol | An unsaturated halide with a dimethoxybutane backbone | Ester derivative of 3,4-dimethoxybutanoic acid |
Reductive Amination Pathways for Derivatization of this compound
Reductive amination is a versatile method for converting aldehydes and ketones into amines. wikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of the carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com
For this compound, reductive amination provides a direct route to synthesize a variety of amine derivatives. The reaction with ammonia would yield 3,4-dimethoxybutan-1-amine (B13234217). Using primary or secondary amines as the nitrogen source leads to the formation of secondary or tertiary amines, respectively.
Common reducing agents for this transformation include sodium borohydride (NaBH), sodium cyanoborohydride (NaBHCN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)). libretexts.orgmasterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion intermediate over the starting aldehyde. wikipedia.orgmasterorganicchemistry.com
The general pathway can be summarized as:
Imine Formation: this compound reacts with an amine (R-NH) to form a protonated imine (iminium ion).
Reduction: A hydride reagent reduces the iminium ion to the final amine product.
This method is widely used in the synthesis of pharmaceuticals and other complex organic molecules due to its efficiency and broad substrate scope. wikipedia.orgontosight.ai
| Amine Reactant | Reducing Agent | Product |
| Ammonia (NH) | NaBHCN | 3,4-Dimethoxybutan-1-amine |
| Primary Amine (R-NH) | NaBH(OAc) | N-substituted-3,4-dimethoxybutan-1-amine |
| Secondary Amine (R-NH) | NaBH | N,N-disubstituted-3,4-dimethoxybutan-1-amine |
Intramolecular Cyclization Reactions Utilizing this compound as a Precursor
This compound can serve as a precursor for the synthesis of various cyclic compounds through intramolecular cyclization reactions. These reactions involve the formation of a new ring within a single molecule and are a powerful tool in organic synthesis for constructing complex cyclic architectures. sioc-journal.cnorganic-chemistry.org
The aldehyde functional group in this compound is electrophilic and can be attacked by an internal nucleophile. For instance, if the butanal chain is modified to contain a nucleophilic group, such as an amine or a carbanion, an intramolecular reaction can occur. An example is the formation of nitrogen-containing heterocycles. nih.gov If a derivative of this compound contains a suitably positioned amine group, it could undergo intramolecular reductive amination to form a cyclic amine.
Furthermore, the methoxy groups can be involved in or influence cyclization. For example, under acidic conditions, one of the methoxy groups could be cleaved to form a hydroxyl group, which could then act as an internal nucleophile, attacking the protonated aldehyde to form a cyclic ether. The specific conditions and the nature of any substituents on the butanal chain would determine the feasibility and outcome of such cyclizations. beilstein-journals.orgrsc.org
The synthesis of substituted cyclopropanes from aldehydes has also been reported, indicating the potential for this compound to be a precursor in such transformations under specific reaction conditions. researchgate.net
Cycloaddition Reactions and Their Application to this compound Scaffolds
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. openstax.org
While this compound itself is not a typical diene or dienophile, its derivatives can be designed to participate in such reactions. For example, an unsaturated derivative of this compound, such as one containing a carbon-carbon double bond in conjugation with the aldehyde, could act as a dienophile. The electron-withdrawing nature of the aldehyde group would activate the double bond for reaction with an electron-rich diene. organic-chemistry.org
Conversely, a diene could be constructed from the this compound scaffold. This diene could then react with a variety of dienophiles to create complex cyclic structures containing the dimethoxybutane motif.
Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are also possible. byjus.com For instance, the aldehyde group of this compound could potentially act as a dienophile in a reaction with a diene to form a dihydropyran ring.
Applications of 3,4 Dimethoxybutanal in Complex Organic Synthesis
Strategic Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The unique arrangement of functional groups in 3,4-dimethoxybutanal makes it an ideal starting material for the synthesis of various heterocyclic frameworks. The aldehyde provides a handle for carbon-carbon bond formation and functional group interconversion, while the latent diol functionality, protected as a dimethyl acetal (B89532), can be revealed under acidic conditions to participate in cyclization reactions.
Formation of Tetrahydropyranols from this compound
The synthesis of tetrahydropyranols, a common structural motif in many biologically active molecules, can be efficiently achieved using this compound. The general strategy involves the reaction of the aldehyde functionality with a suitable nucleophile, followed by acid-catalyzed deprotection of the acetal and subsequent intramolecular cyclization.
A key transformation is the reduction of the aldehyde group in this compound to a primary alcohol, yielding 4,4-dimethoxybutan-1-ol (B50898). This intermediate can then undergo acid-catalyzed cyclization to form a tetrahydropyranol ring. The reaction typically proceeds through the formation of a hemiacetal intermediate, which then loses a molecule of methanol (B129727) to form an oxocarbenium ion. Intramolecular trapping of this electrophile by the hydroxyl group leads to the formation of the six-membered ring.
| Reactant | Reagent | Product | Application |
| This compound | Nucleophile (e.g., Grignard reagent, organolithium) | Acyclic diol intermediate | Precursor to substituted tetrahydropyranols |
| 4,4-Dimethoxybutan-1-ol | Acid catalyst (e.g., p-toluenesulfonic acid) | Tetrahydropyranol | Core structure in various natural products and pharmaceuticals |
Synthesis of Hydropyranooxepans Employing this compound as a Building Block
The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems, such as hydropyranooxepans. These bicyclic structures are present in a number of marine natural products with interesting biological activities. The synthetic strategy often involves a multi-step sequence that leverages both the aldehyde and the protected diol functionalities of this compound.
Contribution to Natural Product Total Synthesis
The structural motifs accessible from this compound are prevalent in a wide array of natural products, making it a valuable chiral pool starting material or a key intermediate in their total synthesis.
Incorporation of this compound into Alkaloid Frameworks and Their Analogs
Alkaloids are a diverse class of naturally occurring compounds, many of which possess potent physiological activities. The butanal moiety of this compound can serve as a precursor to the pyrrolidine (B122466) or piperidine (B6355638) rings found in many alkaloids. For example, reductive amination of this compound with a primary amine, followed by deprotection and cyclization, can lead to the formation of substituted pyrrolidines. The pyrrolidine ring is a core component of nicotine, which is biosynthesized from putrescine, a related C4 diamine. researchgate.net
Furthermore, the aldehyde functionality can be used to introduce the necessary carbon framework for the construction of more complex alkaloid skeletons. The synthesis of various indole (B1671886) alkaloids, for instance, often involves the annulation of a new ring onto the indole core, a process where a C4 synthon derived from this compound could be employed. sioc-journal.cn
| Alkaloid Class | Key Structural Motif | Synthetic Role of this compound |
| Pyrrolidine Alkaloids | Pyrrolidine ring | Precursor to the C4 backbone |
| Piperidine Alkaloids | Piperidine ring | Precursor to the C4 portion of the ring |
| Indole Alkaloids | Fused ring systems | C4 building block for ring annulation |
Role in the Total Synthesis of Complex Natural Products (e.g., Carzinophilin)
Carzinophilin (B1143379), an antitumor antibiotic with a highly complex and unique structure, presents a formidable challenge for synthetic chemists. psu.edu The total synthesis of carzinophilin and its analogs has been a subject of intense research. In a model study towards the synthesis of the C1–C17 fragment of carzinophilin, a derivative of this compound played a crucial role. psu.edu Specifically, (2R)-3-(benzyloxycarbonyl)amino-3,3-dimethoxybutanol was synthesized and utilized as a key building block. psu.edu This fragment, which contains the C1-C4 portion of the target molecule, highlights the utility of this compound derivatives in providing stereochemically defined building blocks for the assembly of complex natural products.
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more elaborate intermediates used in the pharmaceutical and agrochemical industries. vandemark.com The aldehyde can be readily transformed into a variety of other functional groups, such as carboxylic acids, amines, and alkenes, while the protected diol provides a handle for further synthetic manipulations.
For instance, oxidation of this compound would yield 3,4-dimethoxybutanoic acid, a potential building block for the synthesis of modified amino acids or other pharmacologically relevant scaffolds. Wittig-type reactions can convert the aldehyde into an alkene, which can then participate in a range of cycloaddition or cross-coupling reactions to build molecular complexity.
The development of new pharmaceuticals and agrochemicals often relies on the availability of novel and diverse chemical building blocks. europa.eu Compounds like this compound, with their inherent functionality and potential for stereochemical control, are crucial starting points for the synthesis of libraries of compounds for high-throughput screening. The ability to readily modify both ends of the molecule allows for the generation of a wide range of analogs, increasing the probability of discovering new lead compounds with desired biological activities.
| Industry | Application of this compound Derivatives | Example Transformation |
| Pharmaceutical | Synthesis of drug candidates and intermediates | Oxidation to carboxylic acids, reductive amination to amines |
| Agrochemical | Synthesis of pesticides and herbicides | Wittig reaction to form alkenes for further functionalization |
Enzymatic Pathways for the Preparation of Pharmaceutical Building Blocks from this compound
In the pursuit of greener and more efficient chemical manufacturing, enzymatic processes have gained significant traction. Enzymes, acting as natural catalysts, can create chiral molecules with high precision, a critical requirement for many modern pharmaceuticals.
Research has demonstrated that derivatives of this compound are effective substrates in enzyme-catalyzed reactions. Specifically, aldolase (B8822740) enzymes are utilized in aldol (B89426) condensation reactions to forge new carbon-carbon bonds with a high degree of stereochemical control. In these pathways, a derivative, (S)-3-hydroxy-4,4-dimethoxybutanal, is formed as a key chiral intermediate. The reaction is typically conducted in a buffered aqueous solution at a pH ranging from 7.2 to 8.5 to ensure optimal enzyme activity. oceanicpharmachem.com This biocatalytic approach offers a sustainable alternative to traditional chemical methods for producing enantiomerically pure building blocks essential for drug synthesis.
Synthesis of Statins and Their Chiral Intermediates from this compound Derivatives
Statins are a major class of cholesterol-lowering drugs, and their synthesis often involves intricate chemical steps to establish the correct stereochemistry, which is essential for their therapeutic effect. cmu.eduontosight.ai The chiral side chain common to many synthetic statins, such as rosuvastatin (B1679574) and atorvastatin, is a 3,5-dihydroxy acid moiety. cmu.educhiroblock.com
Table 1: Key Intermediates in Statin Synthesis Derived from this compound
| Intermediate Compound | Role in Synthesis | Synthetic Advantage |
|---|---|---|
| (S)-3-hydroxy-4,4-dimethoxybutanal | Product of initial aldolase condensation. | A key chiral building block with defined stereochemistry. |
| (4R,6S)-6-(dialkoxymethyl)tetrahydro-2H-pyran-2,4-diol | Early-stage cyclic intermediate. oceanicpharmachem.com | Possesses the required stereochemistry for the final statin, avoiding subsequent separation of isomers. |
| (2S,4R)-4-(protected)-6-oxo-tetrahydro-2H-pyran-2-carbaldehyde | Advanced intermediate for Wittig coupling. oceanicpharmachem.com | Ready for coupling with the aromatic core of various statins. |
Utility in Materials Science and Specialty Chemical Production
The application of this compound extends beyond pharmaceuticals into the realm of materials science and the production of other specialty chemicals. Its bifunctional nature allows it to be incorporated into larger molecular structures, imparting specific properties to the final material.
Polymer Synthesis and Macromolecular Engineering Utilizing this compound
Macromolecular engineering focuses on designing and creating complex polymer architectures to achieve specific functionalities. cmu.edu The synthesis of polymers often relies on monomers that can link together to form long chains. libretexts.org this compound and its derivatives are valuable in this field. For instance, 4,4-dimethoxybutan-1-amine, which is synthesized from this compound, is used as an intermediate in the synthesis of polymers and other functional materials. ontosight.ai
The aldehyde group can participate in condensation polymerizations to form the polymer backbone, while the acetal group can be retained as a stable, non-reactive part of the polymer side chain. Alternatively, the acetal can be hydrolyzed under acidic conditions to reveal a second aldehyde, which can then be used for further polymer modification, cross-linking, or grafting, allowing for the creation of complex and well-defined macromolecular structures. This controlled approach is a cornerstone of modern polymer synthesis. sigmaaldrich.com
Application in the Production of Dyes, Pigments, and Fragrance Precursors
The utility of this compound extends to the synthesis of various specialty chemicals. Its derivative, 4,4-dimethoxybutan-1-amine, serves as an intermediate in the production of dyes, pigments, and fragrances. ontosight.ai In the synthesis of dyes, for example, amine-containing compounds are often used as precursors to build larger chromophoric systems. researchgate.net Similarly, in the fragrance industry, aldehydes are well-known for their potent and diverse scents and are foundational to many perfume compositions. bonparfumeur.com The chemical structure of this compound allows it to be converted into other molecules that contribute to the creation of unique colors and scents. ontosight.aimolbase.com
Advanced Spectroscopic and Computational Characterization of 3,4 Dimethoxybutanal and Its Derivatives
Advanced Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. researchgate.net For a relatively polar, UV-transparent compound like 3,4-Dimethoxybutanal, direct analysis can be challenging. A common and effective strategy for aldehydes is pre-column derivatization to attach a chromophore, which enhances detection by UV-Vis spectroscopy. nih.govresearchgate.net
Method Development: A typical method would involve derivatizing this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to form the corresponding 2,4-dinitrophenylhydrazone. nih.gov This derivative is brightly colored and strongly absorbs UV light, making it ideal for HPLC analysis. The separation would be performed using a reversed-phase (RP-HPLC) method.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for separating such derivatives. nih.gov
Mobile Phase: A gradient elution is often necessary to separate a mixture of hydrazones with varying polarities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small percentage of phosphoric or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The gradient would start with a higher aqueous content and transition to a higher organic content to elute more strongly retained components.
Detection: A UV-Vis detector set to the absorption maximum (λmax) of the DNPH derivatives, typically around 360-365 nm, would be used for detection and quantification.
Temperature: The column temperature would be controlled, often slightly above ambient (e.g., 30-40 °C), to ensure reproducible retention times and improve peak shape. researchgate.net
Validation: Once developed, the method must be validated to ensure it is suitable for its intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), indicating its reliability for routine use. researchgate.net
| Parameter | Typical Condition/Specification |
| Chromatography | Reversed-Phase HPLC |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Stationary Phase | C18 Silica (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (acidified) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 365 nm |
| Validation: Linearity | R² > 0.995 |
| Validation: Accuracy | 98-102% Recovery |
| Validation: Precision | RSD < 2% |
Gas Chromatography (GC) Applications in Volatile Analysis of this compound.
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. Its application is crucial for assessing the purity of the compound and detecting any volatile impurities, such as residual solvents from synthesis. The choice of the chromatographic column is critical for effective separation. For polar compounds like this compound, polar columns such as those with a DB-WAX or Carbowax-type stationary phase are often favored. aocs.org These phases allow for good resolution and separation from other components in a mixture.
The operational parameters of the GC system, including injector temperature, oven temperature program, and detector temperature, are optimized to achieve efficient separation and detection. For instance, a typical analysis might involve an initial oven temperature held for a few minutes, followed by a ramped increase to a final temperature to ensure the elution of all volatile components. nih.govnih.gov The injector and detector temperatures are generally set high enough to ensure rapid vaporization of the sample and prevent condensation. nih.govnih.gov
In the context of quality control, GC is employed to ensure the purity of this compound meets required standards, often aiming for a purity greater than 95%. The technique can be used to monitor the progress of reactions, such as the reduction of an aldehyde to an alcohol or an etherification process, by tracking the disappearance of reactants and the appearance of the product.
Below is a table summarizing typical GC parameters that could be adapted for the analysis of this compound, based on general practices for volatile compound analysis.
| Parameter | Typical Setting | Purpose |
| Column | Polar (e.g., DB-WAX, Supelcowax™ 10) | To effectively separate polar analytes. aocs.org |
| Injector Temperature | 230-250 °C | Ensures rapid sample vaporization. nih.govscielo.br |
| Oven Program | Initial hold, then ramp (e.g., 5-10 °C/min) | Separates compounds based on boiling points. nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general hydrocarbon detection; MS for identification. researchgate.net |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. nih.gov |
| Purity Target | >95% | A common standard for chemical purity in many applications. |
Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Characterization.
For the comprehensive analysis of complex mixtures containing this compound and its derivatives, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. alwsci.com These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry. alwsci.comlongdom.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both the qualitative and quantitative analysis of volatile and semi-volatile compounds. alwsci.commeasurlabs.com In this technique, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. alwsci.com The mass spectrometer ionizes the molecules and fragments them, producing a unique mass spectrum for each compound that acts as a "molecular fingerprint," allowing for its identification by comparison with spectral libraries like those from NIST. nih.gov
The electron impact (EI) ionization mode is commonly used, typically at 70 eV. nih.gov GC-MS is particularly useful for identifying impurities and byproducts in the synthesis of this compound. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique that is well-suited for the analysis of less volatile or thermally unstable compounds that are not amenable to GC analysis. alwsci.comlongdom.org It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. alwsci.com This technique is particularly valuable for characterizing derivatives of this compound that may be less volatile or for analyzing reaction mixtures in solution. longdom.org
LC-MS can provide detailed information on the molecular weight of compounds and can be used to study modifications to molecules. nih.govquality-assistance.com In complex matrices, such as those from biological or environmental samples, LC-MS offers the high sensitivity and selectivity needed for trace-level detection. longdom.org Two-dimensional LC (2D-LC) can be coupled with MS for even greater resolution in very complex samples. quality-assistance.com
| Technique | Analytes | Principle | Key Advantages |
| GC-MS | Volatile & Semi-volatile compounds | Separates based on boiling point/polarity, then identifies by mass-to-charge ratio. alwsci.com | Excellent for identifying unknown volatile components; provides structural information. nih.govalwsci.com |
| LC-MS | Non-volatile & Thermally labile compounds | Separates based on polarity/other interactions, then identifies by mass-to-charge ratio. alwsci.com | High sensitivity; suitable for a wide range of compounds, including large molecules and polar species. longdom.orgnih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is a versatile tool in computational chemistry that allows for the prediction of various molecular properties based on the electron density, rather than the more complex many-electron wavefunction. wikipedia.orgscispace.com For this compound, DFT calculations can provide significant insights into its electronic properties and reactivity.
DFT calculations can be used to determine the ground state electronic structure of this compound, providing information about the distribution of electrons within the molecule. mpg.de This is crucial for understanding concepts like electronegativity and chemical hardness, which are important for predicting how the molecule will interact with other chemical species. scispace.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated, and the energy gap between them (ΔE) is a key indicator of chemical reactivity. A smaller energy gap generally suggests higher reactivity.
Molecular Dynamics Simulations and Conformational Analysis of this compound.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed, atomic-level view of molecular behavior, making them an excellent tool for the conformational analysis of this compound. nih.gov The conformation of a molecule, which refers to the spatial arrangement of its atoms, can significantly impact its physical and chemical properties, including its biological activity. mun.ca
By simulating the motion of this compound, researchers can identify its low-energy conformations, which are the most probable shapes the molecule will adopt. mun.ca This is particularly important for understanding how the molecule might interact with biological targets like enzymes. mun.ca MD simulations can be performed in different environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent, to understand how the surrounding medium affects the molecule's conformational preferences. mun.ca
The results of MD simulations can be used to generate ensembles of conformations, providing a dynamic picture of the molecule's structure rather than a single static image. nih.govdovepress.com This information is crucial for understanding the flexibility of the molecule and how it might adapt its shape to bind to a receptor or participate in a chemical reaction.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States.
Quantum chemical calculations are a vital tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states. rsc.orgakj.az These calculations can map out the potential energy surface of a reaction, allowing researchers to follow the energetic pathway from reactants to products. researchgate.net For reactions involving this compound, quantum chemistry can provide insights that are often difficult to obtain through experimental methods alone.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. rsc.org The transition state is a critical point on this profile, representing the energy barrier that must be overcome for the reaction to proceed. akj.az Accurately determining the structure and energy of the transition state is a key focus of these calculations. akj.az
Various quantum chemical methods can be employed, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. akj.az These calculations can help predict the feasibility of a proposed reaction mechanism and can be used to explore the effects of catalysts on the reaction pathway. rsc.orgakj.az For instance, they can be used to study the catalytic oxidation of hydrocarbons or the functionalization of C-H bonds. akj.az
In Silico Molecular Docking Studies with Enzymes and Biomolecular Targets.
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme, to form a stable complex. biorxiv.org This method is widely used in drug discovery and molecular biology to understand and predict the interactions between small molecules like this compound and their biological targets. biorxiv.orglasalle.mx
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. biorxiv.org This scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. biorxiv.org The results of a docking study can provide a binding energy value, which indicates the strength of the interaction, and a predicted binding pose, which shows how the ligand fits into the active site of the enzyme. scholarsresearchlibrary.com
Molecular docking can be used to screen virtual libraries of compounds to identify potential inhibitors of a target enzyme. scholarsresearchlibrary.com For this compound and its derivatives, docking studies could be employed to investigate their potential to interact with various enzymes, for example, those involved in metabolic pathways or disease processes. orientjchem.orgnih.gov By understanding these interactions at a molecular level, researchers can design new molecules with improved binding affinity and specificity. biorxiv.org
| Computational Method | Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity prediction. wikipedia.org | HOMO-LUMO gap, charge distribution, reactivity indices. |
| Molecular Dynamics (MD) | Conformational analysis and molecular motion. nih.gov | Preferred conformations, flexibility, solvent effects. mun.ca |
| Quantum Chemical Calculations | Reaction mechanism and transition state analysis. rsc.org | Reaction pathways, energy barriers, catalytic effects. rsc.orgakj.az |
| Molecular Docking | Interaction with enzymes and biomolecular targets. biorxiv.org | Binding affinity, binding pose, potential biological activity. scholarsresearchlibrary.com |
Future Directions and Emerging Research Perspectives in 3,4 Dimethoxybutanal Chemistry
Development of Novel and Efficient Synthetic Routes for 3,4-Dimethoxybutanal
While established methods for aldehyde synthesis exist, the development of novel, efficient, and sustainable routes to this compound and its analogs is a primary area of future research. Current literature provides insights primarily into related structures, such as 4,4-dimethoxybutanal, suggesting that methodologies like the ozonolysis of specific dienes could be adapted. For instance, the partial ozonolysis of cyclooctadiene has been shown to produce intermediates that lead to 4,4-dimethoxybutanal. rsc.org A key future challenge will be to develop selective oxidation or rearrangement processes that yield the 3,4-dimethoxy isomer specifically.
Another promising direction lies in the hydroformylation of appropriately substituted vinyl ethers. A patented process describes the hydroformylation of α,β-unsaturated aldehyde acetals to produce 3-alkyl-4,4-dialkoxybutanals. google.com This rhodium-catalyzed reaction demonstrates the feasibility of introducing the aldehyde group while maintaining the acetal (B89532) functionality. google.com Adapting such strategies to precursors that would yield the unsubstituted this compound is a logical and important next step. Research could focus on designing new catalyst systems that offer high regioselectivity and efficiency for this transformation.
Future synthetic explorations could also involve:
Catalytic Hydrogenolysis: Investigating the selective hydrogenolysis of precursors like 3-carene (B45970) followed by oxidative hydroxylation could provide new pathways. dur.ac.uk
Rearrangement Reactions: Exploring acid- or metal-catalyzed rearrangements of epoxides or other strained ring systems containing the required carbon skeleton.
Flow Chemistry: The use of continuous flow reactors for reactions like ozonolysis can improve safety and control, potentially enabling higher yields and scalability for the synthesis of butanal derivatives. rsc.org
| Potential Synthetic Approach | Starting Material (Analogous) | Key Reagents/Catalysts | Description | Citation |
| Hydroformylation | 2-Alkyl-3,3-dimethoxy-1-propene | Hydridotris(triphenylphosphine)rhodium carbonyl, CO/H₂ | A rhodium-catalyzed process to form 3-alkyl-4,4-dimethoxybutanal, which could be adapted. | google.com |
| Ozonolysis | 1,5-Cyclooctadiene (B75094) | O₃, then a reducing agent | Ozonolysis of a cyclic diene to produce a dialdehyde (B1249045) precursor, which is then converted to a related dimethoxybutanal. | rsc.orgwhiterose.ac.ukwhiterose.ac.uk |
| Reduction of Nitrile | 4,4–dimethoxybutyronitrile | Diisobutylaluminum hydride (DIBAL-H) | Reduction of a nitrile to the corresponding aldehyde, a viable route for the 4,4-isomer that could inspire routes for the 3,4-isomer. | utexas.edu |
Exploration of Enhanced Asymmetric Synthesis Methodologies for Chiral this compound
The presence of a stereocenter at the C3 position means that this compound can exist as a pair of enantiomers. The ability to synthesize enantiomerically pure forms of this compound would be highly valuable, as chiral building blocks are crucial in the synthesis of pharmaceuticals and other bioactive molecules. magtech.com.cn Future research will undoubtedly focus on developing catalytic asymmetric methods to access these chiral forms.
Organocatalysis represents a particularly promising frontier. Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have proven effective in a vast array of asymmetric transformations. rsc.orgsioc-journal.cn For example, NHC-catalyzed annulation reactions of enals with other substrates have yielded chiral heterocyclic products with excellent enantioselectivity. rsc.org Future work could involve designing an asymmetric conjugate addition of a methoxy (B1213986) group to an appropriate α,β-unsaturated aldehyde precursor, catalyzed by a chiral organocatalyst.
Another key area is transition-metal catalysis. Copper-catalyzed asymmetric conjugate boration of cyclic enones has been successful in creating chiral tertiary organoboronates, which are versatile synthetic intermediates. nih.gov This suggests that a similar copper-catalyzed asymmetric conjugate addition of a methoxide (B1231860) source to a suitable unsaturated substrate could be a viable strategy for synthesizing chiral this compound.
| Asymmetric Strategy | General Reaction Type | Potential Catalyst Class | Rationale for Future Exploration | Citation |
| Organocatalysis | Conjugate Addition | Chiral Amines or Phosphoric Acids | Organocatalysts are known to effectively catalyze the asymmetric addition of nucleophiles to α,β-unsaturated aldehydes. | sioc-journal.cn |
| N-Heterocyclic Carbene (NHC) Catalysis | Annulation/Acylation | Chiral Triazolium Salts | NHCs can activate aldehydes to participate in a variety of asymmetric reactions, offering a potential route from simpler precursors. | rsc.org |
| Transition-Metal Catalysis | Conjugate Boration/Alkoxylation | Chiral Ligand-Copper Complexes | Copper complexes have shown high enantioselectivity in conjugate addition reactions, which could be applied to install the C3-methoxy group stereoselectively. | nih.gov |
| Biocatalysis | Asymmetric Bioreduction | Engineered Enzymes/Whole Cells | Biocatalytic reduction of a ketone precursor could establish the chiral center at C3, followed by further functional group manipulation. | magtech.com.cn |
Unraveling New Reaction Mechanisms and Functional Group Transformations Involving this compound
A deeper understanding of the reactivity of this compound is essential for its use as a synthetic building block. The interplay between the aldehyde and the two methoxy groups dictates its chemical behavior. Future research will likely focus on both experimental and computational studies to elucidate reaction mechanisms.
The aldehyde group can undergo a wide range of standard transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions like aldol (B89426), Wittig, and Grignard reactions. masterorganicchemistry.com A key research question is how the adjacent C3-methoxy group and the C4-methoxy group influence the stereochemical outcome of these reactions. For example, the C3-methoxy group could act as a directing group in chelation-controlled additions to the aldehyde, leading to high diastereoselectivity.
Computational studies, using methods like Density Functional Theory (DFT), will be invaluable for exploring these mechanisms. Such studies can model transition states, calculate activation energies, and predict reaction outcomes, providing insights that are difficult to obtain experimentally. mdpi.comnih.gov This approach has been used to understand the C-C bond cleavage in the formation of the related 3,4-dimethoxybenzaldehyde, demonstrating its power to unravel complex reaction pathways. mdpi.comnih.gov
Future work could also explore novel transformations, such as:
Intramolecular Cyclizations: Acid-catalyzed reactions could lead to the formation of substituted tetrahydrofurans or other heterocyclic systems, which are common motifs in natural products.
Cascade Reactions: Designing one-pot sequences where the aldehyde is transformed and a subsequent reaction is triggered at another position in the molecule could lead to the rapid construction of complex molecular architectures. nih.gov
Reductive Amination: The conversion of this compound to 3,4-dimethoxybutan-1-amine (B13234217) creates a new chiral building block with applications in pharmaceutical and agrochemical synthesis. ontosight.ai
Expansion of Applications of this compound in Emerging Fields of Chemical Synthesis and Materials Science
The true potential of this compound lies in its application as a versatile building block. Its bifunctional nature makes it an ideal starting point for the synthesis of more complex molecules and advanced materials.
In chemical synthesis , the compound can serve as a precursor to:
Pharmaceuticals and Agrochemicals: The chiral amine derivative, 3,4-dimethoxybutan-1-amine, is a valuable intermediate for bioactive compounds. ontosight.ai The aldehyde itself can be used to construct heterocyclic scaffolds found in many drugs. moravek.com
Natural Products: Many natural products contain polyoxygenated carbon chains. This compound could serve as a key fragment in the total synthesis of such molecules.
Fragrance Ingredients: The butanal framework is common in fragrance chemistry, and derivatives of this compound could lead to new compounds with unique olfactory properties. dur.ac.uk
In materials science , the applications are broad and emergent:
Polymers: The aldehyde or its derivatives can be incorporated into polymer backbones or used as monomers for polymerization, potentially creating materials with tailored properties such as thermal stability or biodegradability. resolvemass.caasu.edu
Functional Materials: The compound can be used to synthesize specialized materials like organometallic frameworks or self-assembled monolayers for use in electronics or sensors. solubilityofthings.com For instance, derivatives could be used in the sol-gel process to create specialized ceramics or glasses. aprcomposites.com.au
Biomaterials: The oxygenated structure of this compound makes it a candidate for creating biocompatible materials for applications like tissue engineering or drug delivery systems. dundee.ac.uk
| Emerging Field | Specific Application Area | Role of this compound | Citation |
| Pharmaceuticals | Drug Discovery | Precursor for chiral amines and heterocyclic scaffolds. | ontosight.aimoravek.com |
| Polymers | Advanced Polymer Synthesis | Monomer or building block for creating polymers with specific functional properties. | resolvemass.ca |
| Biomaterials | Tissue Engineering | Component for synthesizing biocompatible and biodegradable scaffolds. | dundee.ac.uk |
| Electronics | Nanotechnology | Used in the synthesis of self-assembled monolayers or quantum dots for nanodevices. | solubilityofthings.com |
Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization in this compound Chemistry
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. mdpi.comresearchgate.net For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization across its entire chemical lifecycle.
Reaction Design and Prediction:
Retrosynthesis: ML models, trained on vast reaction databases, can propose novel and efficient synthetic routes to this compound that a human chemist might overlook. beilstein-journals.orgnih.gov
Forward Prediction: AI can predict the likely products and yields of unknown reactions involving this compound, allowing researchers to screen potential transformations in silico before committing to lab work. frontiersin.org
Optimization of Reaction Conditions:
AI algorithms can optimize reaction parameters (e.g., temperature, catalyst, solvent) to maximize yield and enantioselectivity, particularly for complex asymmetric syntheses. frontiersin.orgpreprints.org This is achieved by building predictive models from experimental data, often from high-throughput experimentation, to navigate the complex parameter space more efficiently than traditional one-factor-at-a-time methods. beilstein-journals.org
Materials Discovery:
By integrating AI with computational chemistry, researchers can predict the properties of polymers or other materials derived from this compound. resolvemass.ca This "inverse design" approach allows scientists to specify desired material properties and use AI to identify the molecular structures, and thus the precursors like this compound, needed to achieve them. joaiar.org
The future of this compound chemistry will likely involve autonomous laboratories where AI designs experiments, robotic systems execute them, and the resulting data is used to train the next generation of more accurate predictive models, creating a closed loop of accelerated discovery. joaiar.org
Q & A
Q. How can researchers optimize the synthesis of 3,4-Dimethoxybutanal while minimizing side reactions?
- Methodological Answer : Utilize controlled reaction conditions (e.g., low temperature, inert atmosphere) to prevent oxidation of the aldehyde group. Employ regioselective protecting groups for methoxy substituents during synthesis. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using GC-MS (>95% purity threshold) . For analogous aldehydes, boronate ester intermediates (e.g., 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives) have been used to stabilize reactive aldehyde groups during multi-step syntheses .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability assays using NMR (e.g., H and C) to track aldehyde proton shifts and degradation products. Pair with HPLC-UV to quantify degradation kinetics. For crystalline derivatives (e.g., Schiff bases), X-ray crystallography can reveal structural changes induced by protonation/deprotonation .
Q. How should researchers handle this compound to ensure safety in laboratory settings?
- Methodological Answer : Follow OSHA HazCom 2012 guidelines: use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential sensitization risks (similar to 3,4-ethylenedioxythiophene hazards) . Store in sealed containers under nitrogen to prevent aldehyde oxidation, and dispose via approved waste facilities to mitigate aquatic toxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Perform kinetic vs. thermodynamic control experiments to distinguish competing reaction pathways. Use DFT calculations to model transition states and identify steric/electronic effects from methoxy groups. For example, steric hindrance in 3,4-disubstituted aromatics has been shown to redirect regioselectivity in analogous systems . Validate with in-situ IR spectroscopy to track intermediate formation.
Q. How can this compound be integrated into conjugated polymer systems for sensor applications?
- Methodological Answer : Incorporate the aldehyde into Schiff base polymers via condensation with aromatic diamines. Optimize electropolymerization conditions (e.g., potentiostatic vs. galvanostatic) to enhance conductivity. For EDOT-based polymers, methoxy groups improve solubility and film-forming properties, which can be extrapolated to this compound derivatives . Characterize using cyclic voltammetry and UV-vis spectroelectrochemistry to assess redox behavior.
Q. What computational models predict the pharmacokinetic behavior of this compound derivatives in pharmacological studies?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate methoxy substitution patterns with membrane permeability and metabolic stability. Use molecular docking to simulate interactions with cytochrome P450 enzymes, informed by toxicity data from structurally related amphetamines (e.g., 3,4-DMA) . Validate predictions via in vitro microsomal assays .
Q. How do hydrogen-bonding interactions in this compound derivatives influence crystallization outcomes?
- Methodological Answer : Analyze single-crystal X-ray structures to map intermolecular H-bonding networks (e.g., O-H···O motifs). For Schiff base analogs, planar molecular geometries (dihedral angles <10°) favor dense packing and high crystallinity . Screen solvents with varying polarities (e.g., DMSO vs. hexane) to isolate polymorphs and assess stability via DSC (Differential Scanning Calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
